molecular formula C22H17ClN2O2S B11569129 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide

Cat. No.: B11569129
M. Wt: 408.9 g/mol
InChI Key: BUFFIHINCXILLP-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole ring fused with a benzamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring . This intermediate is then further reacted with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts like samarium triflate can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent. Additionally, the compound’s ability to intercalate with DNA and inhibit topoisomerase enzymes contributes to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H17ClN2O2S

Molecular Weight

408.9 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide

InChI

InChI=1S/C22H17ClN2O2S/c1-13-7-9-15(16(23)11-13)21(26)24-18-12-14(8-10-19(18)27-2)22-25-17-5-3-4-6-20(17)28-22/h3-12H,1-2H3,(H,24,26)

InChI Key

BUFFIHINCXILLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC)Cl

Origin of Product

United States

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